Isoginsenoside Rh3

Description

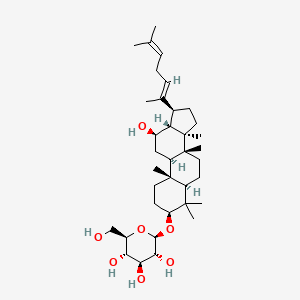

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLXREOMFNVWOH-DNQFHFKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Isoginsenoside Rh3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoginsenoside Rh3, a dammarane-type triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the synthesis and isolation of this compound. It details a proposed synthetic pathway and established isolation protocols from its natural source, the fruits of Panax ginseng C. A. Mey. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development by providing detailed experimental methodologies, collated quantitative data, and visual representations of key processes.

Introduction

Ginsenosides, the primary bioactive constituents of ginseng, are a diverse group of steroidal saponins with a wide range of reported pharmacological effects. Among the minor ginsenosides, this compound is distinguished by its unique chemical structure, featuring a dammarane skeleton with a glucose moiety at the C-3 position and a characteristic (E)-20(22),24-diene side chain. While its biological activities are still under investigation, its structural similarity to other pharmacologically active ginsenosides, such as ginsenoside Rg3, suggests it may possess significant therapeutic potential. This guide aims to provide a detailed technical overview of the methodologies for obtaining pure this compound for further research and development.

Chemical Structure

The chemical structure of this compound has been elucidated as 3-O-β-D-glucopyranosyl-dammarane-(E)-20(22),24-diene-3β,12β-diol[1][2].

IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

Molecular Formula: C₃₆H₆₀O₇

Molecular Weight: 604.87 g/mol

The key structural feature that differentiates this compound from ginsenoside Rh3 is the presence of the conjugated diene system in the side chain, specifically the double bond between carbons 20 and 22.

Synthesis of this compound

A direct, one-pot chemical synthesis of this compound has not been explicitly detailed in the scientific literature to date. However, based on the synthesis of similar dammarane-type triterpenoids, a plausible synthetic route can be proposed. This would likely involve the glycosylation of a suitable dammarane aglycone.

Proposed Synthetic Pathway

A potential synthetic approach would involve the preparation of the aglycone, 3β,12β-dihydroxydammarane-(E)-20(22),24-diene, followed by a stereoselective glycosylation at the C-3 hydroxyl group.

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols (Hypothetical)

Step 1: Formation of the Aglycone

The formation of the (E)-20(22),24-diene moiety from a precursor like Protopanaxadiol (PPD) would likely involve an acid-catalyzed dehydration reaction.

-

Reaction: Protopanaxadiol is dissolved in an appropriate aprotic solvent (e.g., dichloromethane).

-

Reagent: A mild Lewis acid or a protic acid (e.g., p-toluenesulfonic acid) is added.

-

Conditions: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography on silica gel.

Step 2: Glycosylation

The stereoselective introduction of the glucose moiety at the C-3 position is a critical step.

-

Reactants: The aglycone and a protected glucose donor (e.g., acetobromo-α-D-glucose) are dissolved in an anhydrous solvent.

-

Promoter: A glycosylation promoter (e.g., silver triflate or a combination of N-iodosuccinimide and triflic acid) is used.

-

Conditions: The reaction is carried out under an inert atmosphere at low temperatures to control stereoselectivity.

-

Purification: The resulting protected glycoside is purified by chromatography.

Step 3: Deprotection

The final step involves the removal of the protecting groups from the glucose moiety.

-

Reaction: The protected this compound is treated with a base (e.g., sodium methoxide in methanol) to remove acetyl groups.

-

Purification: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Isolation of this compound from Panax ginseng

This compound has been successfully isolated from the fruits of Panax ginseng C. A. Mey[1][2]. The general procedure involves solvent extraction followed by multiple chromatographic purification steps.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Detailed Isolation Protocol

The following is a representative protocol based on general methods for ginsenoside isolation[3][4].

-

Extraction: The dried and powdered fruits of Panax ginseng are extracted exhaustively with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the majority of the ginsenosides, is collected.

-

Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol or chloroform-methanol-water to separate the components based on polarity. Fractions are collected and monitored by TLC.

-

Further Purification: Fractions containing this compound are combined and further purified using repeated column chromatography on silica gel or other stationary phases like Diaion HP-20.

-

Preparative HPLC: The final purification is achieved by preparative reversed-phase HPLC to yield pure this compound.

Quantitative Data

Quantitative data for the synthesis and isolation of this compound is limited in the available literature. The following tables summarize the available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₀O₇ | [1][2] |

| Molecular Weight | 604.87 g/mol | |

| Appearance | Amorphous powder | |

| Purity (Commercial) | 95% - 99% |

Table 2: Spectroscopic Data of this compound (Predicted and from related compounds)

| Data Type | Key Signals/Fragments |

| ¹H-NMR | Signals corresponding to the dammarane skeleton, a glucose moiety, and characteristic signals for the (E)-20(22),24-diene system. |

| ¹³C-NMR | Carbon signals for the 38 carbons, including those of the dammarane core, the glucose unit, and the diene side chain. |

| MS (ESI) | [M+Na]⁺, [M+H]⁺, and fragment ions corresponding to the loss of the glucose moiety. |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are emerging, many ginsenosides are known to exert their effects through various signaling pathways. One such pathway of interest is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of a battery of antioxidant and cytoprotective enzymes. Several ginsenosides have been shown to modulate this pathway[5][6][7][8][9].

Caption: Modulation of the Keap1-Nrf2 signaling pathway by ginsenosides.

Conclusion

This technical guide has consolidated the available information on the synthesis and isolation of this compound. While a detailed synthetic protocol is yet to be published, a plausible route has been proposed based on established organic chemistry principles for dammarane-type triterpenoids. The isolation of this compound from the fruits of Panax ginseng is established, and a general workflow and protocol have been provided. Further research is required to fully elucidate the biological activities of this compound and to develop optimized and scalable methods for its production. This guide serves as a foundational resource to facilitate and encourage such future investigations.

References

- 1. Isoginsenoside-Rh3, a new triterpenoid saponin from the fruits of Panax ginseng C. A. Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primo.alfred.edu [primo.alfred.edu]

- 7. The Effects of Ginsenosides on the Nrf2 Signaling Pathway. | Semantic Scholar [semanticscholar.org]

- 8. Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2 and Potential Synergistic Effects of Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isoginsenoside Rh3 biological activity review

An In-depth Technical Guide on the Biological Activity of Isoginsenoside Rh3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary active saponins isolated from Panax ginseng, are renowned for their diverse pharmacological properties. Among the rare ginsenosides, this compound (Rh3) has garnered significant attention for its potent biological activities, particularly in the realms of oncology and immunology. Structurally a tetracyclic triterpenoid saponin, Rh3 is often produced through the metabolic conversion of more abundant ginsenosides.[1][2] This technical guide provides a comprehensive review of the biological activities of this compound, focusing on its anticancer, anti-inflammatory, and renoprotective effects. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular signaling pathways to serve as a resource for ongoing research and drug development.

Anticancer Activity

This compound demonstrates significant anticancer effects across various cancer models by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing metastasis. These effects are dose- and time-dependent and are mediated through the modulation of several key signaling pathways.[3][4]

Inhibition of Proliferation and Induction of Apoptosis

Rh3 has been shown to inhibit the growth and induce apoptosis in a range of cancer cell lines. The primary mechanism involves the upregulation of key executioner proteins in the apoptotic cascade, such as caspase-3.[3][5]

Quantitative Data on Antiproliferative and Apoptotic Effects:

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| SW1116 | Colorectal Cancer | 60 µg/mL | Significant inhibition of proliferation | [3] |

| SW1116 | Colorectal Cancer | 120 µg/mL | 62.1% inhibition of proliferation; increased apoptosis and caspase-3 expression | [3][5] |

| A549 | Lung Cancer | 160 µM | 88.67% inhibition of cell proliferation | [1] |

| PC9 | Lung Cancer | 160 µM | 83.33% inhibition of cell proliferation | [1] |

| PC3 | Prostate Cancer | 8.4 µM | EC50 for proliferation inhibition | [6] |

| LNCaP | Prostate Cancer | 14.1 µM | EC50 for proliferation inhibition | [6] |

| HepG2 | Liver Cancer | 5–80 µM | Moderate cytotoxic effects | [7] |

Key Experimental Protocols:

-

Cell Proliferation Assay (MTT Assay):

-

Human cancer cell lines (e.g., SW1116, A549, PC9) were seeded in 96-well plates.[1][3]

-

Cells were treated with varying concentrations of this compound (e.g., 0-140 µM) for specified durations (e.g., 24, 48 hours).[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.[8]

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured using a microplate reader at a specific wavelength to determine cell viability relative to untreated controls.[8]

-

-

Apoptosis Detection (TUNEL Assay):

-

SW1116 colorectal cancer cells were treated with 120 µg/mL of Rh3.[5]

-

After treatment, cells were fixed and permeabilized.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture was added to label the fragmented DNA characteristic of apoptotic cells.

-

The ratio of apoptotic cells was determined by fluorescence microscopy or flow cytometry.[5]

-

-

Western Blotting for Apoptosis-Related Proteins:

-

Cells were treated with Rh3, harvested, and lysed to extract total protein.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., caspase-3, Bax, Bcl-2).[8]

-

After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]

-

Signaling Pathway for Rh3-Induced Apoptosis:

References

- 1. Ginsenoside Rh3 Inhibits Lung Cancer Metastasis by Targeting Extracellular Signal-Regulated Kinase: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory mechanism of ginseng saponin metabolite Rh3 in lipopolysaccharide-stimulated microglia: critical role of 5'-adenosine monophosphate-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh3 Inhibits Proliferation and Induces Apoptosis of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of ginsenoside Rh3 against anticancer drug-induced apoptosis in LLC-PK1 kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism of Isoginsenoside Rh3

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Isoginsenoside Rh3 and its Related Ginsenosides

Introduction

Ginsenosides, the primary active saponins in Ginseng, are the subject of extensive research for their diverse pharmacological effects. Among these, this compound is a dammarane-type triterpene monoglucoside that has been isolated from the fruits of Panax ginseng C. A. Mey. Its chemical structure has been identified as 3-O-beta-D-glucopyranosyl-dammarane-(E)-20(22),24-diene-3beta,12beta-diol[1].

While data specifically on the are limited, a significant body of research exists for the closely related and more extensively studied ginsenoside, Ginsenoside Rg3 . Ginsenoside Rg3 is a prominent component of red ginseng and is known for its anti-cancer, anti-inflammatory, and neuroprotective properties[2][3][4]. It exists as two stereoisomers, 20(S)-Rg3 and 20(R)-Rg3, which are often produced from the deglycosylation of major protopanaxadiol (PPD)-type ginsenosides during the steaming process of ginseng[5]. Due to the structural similarities and the wealth of available data, this guide will focus on the pharmacokinetics and metabolism of Ginsenoside Rg3 as a surrogate for understanding the potential profile of this compound, while clearly noting the distinction.

Pharmacokinetics of Ginsenoside Rg3

The pharmacokinetic profile of Ginsenoside Rg3 has been investigated in various preclinical and clinical studies. Its absorption is generally rapid, followed by extensive distribution and a prolonged elimination phase.

Absorption and Bioavailability

Following oral administration, Ginsenoside Rg3 is rapidly absorbed. However, like many ginsenosides, its oral bioavailability is generally low, estimated to be less than 5%[6]. The absorption can be influenced by the gut microbiota, which plays a crucial role in its initial metabolism[7].

Distribution

Ginsenoside Rg3 exhibits a high volume of distribution, indicating extensive tissue penetration[8][9]. Studies in rats have shown that after oral administration, the highest concentrations of Rg3 are found in the intestine, stomach, and liver. Notably, Rg3 has been shown to cross the blood-brain barrier, with significant accumulation observed in various brain regions, including the hippocampus[8][9]. This central nervous system penetration underpins its potential neuroprotective effects[8][9].

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Ginsenoside Rg3 (and its metabolite Rh2) from various studies.

Table 1: Pharmacokinetic Parameters of Ginsenoside Rg3 in Rats

| Species/Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | CL/F (L/h/kg) | Vd/F (L/kg) | Reference |

| Sprague-Dawley Rats | 100 mg/kg (oral) | Not Reported | Not Reported | Not Reported | 14.7 ± 1.7 | 13.0 ± 3.8 | 280.4 ± 109.3 | [8][9] |

| Normal Rats | 50 mg/kg (oral) | 163 ± 35.8 | 0.8 ± 0.2 | 743 ± 276 | 3.5 ± 0.9 | 67.3 ± 25.4 | Not Reported | [10] |

| Walker 256 Tumor-bearing Rats | 50 mg/kg (oral) | 89.6 ± 21.4 | 1.1 ± 0.4 | 303 ± 89.5 | 3.2 ± 0.8 | 165 ± 38.9 | Not Reported | [10] |

| Mice (Control) | Red Ginseng Extract | 34.7 ± 10.8 | Not Reported | 247.7 ± 96.6 | Not Reported | Not Reported | Not Reported | [7] |

| Mice (Amoxicillin-treated) | Red Ginseng Extract | 18.1 ± 4.1 | Not Reported | 139.2 ± 32.9 | Not Reported | Not Reported | Not Reported | [7] |

Table 2: Pharmacokinetic Parameters of Ginsenoside Rg3 in Humans

| Study Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | T½ (h) | Reference |

| Healthy Male Volunteers | 3.2 mg/kg (oral, 20R-Rg3) | 16 ± 6 | 0.66 ± 0.10 | 77 ± 26 | 4.9 ± 1.1 (β-phase) | [11] |

| Healthy Korean Volunteers | Red Ginseng Extract | Not Reported | Not Reported | Not Reported | Not Reported | [12] |

Metabolism of Ginsenoside Rg3

The metabolism of Ginsenoside Rg3 is a critical determinant of its biological activity. The primary metabolic pathway involves deglycosylation, which is predominantly carried out by the gut microbiota.

Metabolic Pathways

Upon oral administration, Ginsenoside Rg3 is metabolized in the gastrointestinal tract before absorption. The main metabolic reaction is the stepwise hydrolysis of the glucose moieties attached to the aglycone core. Ginsenoside Rg3 is first deglycosylated at the C-3 position to form its metabolite, Ginsenoside Rh2 . Subsequently, Rh2 can be further metabolized to Protopanaxadiol (PPD) , the final aglycone[10][13]. This biotransformation is significant because the metabolites, particularly Rh2 and PPD, often exhibit enhanced pharmacological activities, such as stronger anti-cancer effects, compared to the parent compound Rg3[14].

Caption: Metabolic pathway of Ginsenoside Rg3 in the gastrointestinal tract.

Experimental Protocols

The characterization of the pharmacokinetics and metabolism of ginsenosides relies on robust analytical and experimental methodologies.

In Vivo Pharmacokinetic Studies

-

Animal Models: Male Sprague-Dawley rats and ICR mice are commonly used models[6][8][10]. For disease-specific studies, tumor-bearing rat models (e.g., Walker 256) have been employed[10].

-

Administration: Ginsenoside Rg3 is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg[8][10].

-

Sample Collection: Blood samples are collected serially from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis[8][15]. For tissue distribution studies, animals are euthanized at specific time points, and tissues (liver, brain, intestine, etc.) are harvested, homogenized, and processed[8][9].

In Vitro Metabolism Studies

-

Model System: A microfluidic co-culture system with hepatocytes (e.g., HepG2) can be used to mimic in vivo liver metabolism[14].

-

Procedure: The parent compound (e.g., 100 µM Rg3 (S)) is introduced into the hepatocyte chamber. The culture medium from the target cell chamber (e.g., tumor cells) is collected after a specific incubation period (e.g., 24 hours) for metabolite analysis[14].

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of ginsenosides in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples (e.g., 40-100 µL) are mixed with a protein precipitating agent like methanol or acetonitrile, often containing an internal standard (IS) such as digoxin or berberine[8][12][15].

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 × g for 10 min) to pellet the precipitated proteins[8].

-

Supernatant Collection: The clear supernatant is transferred to a new tube for analysis. It may be further diluted or directly injected into the LC-MS/MS system[8].

-

-

Chromatographic Conditions:

-

Column: A C18 analytical column (e.g., ACQUITY UPLC™ HSS T3, 2.1 mm × 100 mm, 1.8 μm) is typically used for separation[14].

-

Mobile Phase: A gradient elution with a binary mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile (B), is employed[14].

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min[14].

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) is used, often in negative ion mode[14].

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Caption: Experimental workflow for pharmacokinetic analysis of Ginsenoside Rg3.

Modulation of Signaling Pathways

The biological effects of Ginsenoside Rg3 and its metabolites are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

-

AMPK Pathway: Ginsenoside Rg3 can activate the AMP-activated protein kinase (AMPK) signaling pathway. This activation is linked to improved glucose metabolism, regulation of energy homeostasis, and anti-adipogenic effects[2][16][17].

-

PI3K/Akt Pathway: Rg3 has been shown to stimulate glucose uptake in adipocytes by activating the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which involves the Insulin Receptor Substrate-1 (IRS-1)[18]. This mechanism contributes to its anti-diabetic properties.

-

Nrf2 Pathway: Ginsenoside Rh3 (a metabolite of Rg5) can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a key role in protecting retinal cells from oxidative damage[19].

-

PPAR Signaling: The PPAR signaling pathway, a key regulator of glucose metabolism and insulin signaling, is another target of Rg3, contributing to its potential in ameliorating insulin resistance[20].

Caption: Ginsenoside Rg3 stimulates glucose uptake via the PI3K/Akt pathway.

Drug Interactions

Ginsenosides, including Rg3, have the potential to interact with conventional drugs by modulating the activity of drug-metabolizing enzymes and transporters.

-

CYP450 Enzymes: Ginseng is known to inhibit CYP3A4, a major enzyme involved in the metabolism of many drugs.

-

Transporters: Protopanaxadiol (PPD)-type ginsenosides, including Rg3, have been shown to inhibit organic anion-transporting polypeptides (OATP), specifically OATP1B1 and OATP1B3, which could lead to interactions with substrate drugs[21].

-

Medication Classes: Caution is advised when co-administering ginseng products with blood thinners (e.g., warfarin), anti-diabetic medications, and certain cancer treatments[22].

Conclusion

This compound is a specific ginsenoside for which detailed pharmacokinetic data is not yet available. However, extensive research on the closely related Ginsenoside Rg3 provides a strong foundation for understanding its likely behavior. Ginsenoside Rg3 is characterized by rapid but poor oral absorption, extensive tissue distribution including the brain, and a long elimination half-life. Its metabolism is heavily dependent on gut microbiota, which transforms it into more bioactive metabolites like Ginsenoside Rh2 and PPD. The pharmacological effects of Rg3 are linked to its ability to modulate key signaling pathways such as AMPK and PI3K/Akt. The potential for drug interactions via metabolic enzymes and transporters warrants consideration in clinical applications. Further research is necessary to delineate the specific pharmacokinetic and metabolic profile of this compound and to fully understand its therapeutic potential.

References

- 1. Isoginsenoside-Rh3, a new triterpenoid saponin from the fruits of Panax ginseng C. A. Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rg3, enriched in red ginseng extract, improves lipopolysaccharides-induced suppression of brown and beige adipose thermogenesis with mitochondrial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginseng and ginsenoside Rg3, a newly identified active ingredient of ginseng, modulate Ca2+ channel currents in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20(S)-ginsenoside Rg3, a neuroprotective agent, inhibits mitochondrial permeability transition pores in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ginsenoside Re: Its chemistry, metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Profiling of Ginsenosides, Rb1, Rd, and Rg3, in Mice with Antibiotic-Induced Gut Microbiota Alterations: Implications for Variability in the Therapeutic Efficacy of Red Ginseng Extracts [mdpi.com]

- 8. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of metabolites and metabolism-mediated biological activity assessment of ginsenosides on microfluidic co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Relationship Between Ginsenoside Rg3 and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ginsenoside Rg3 ameliorates myocardial glucose metabolism and insulin resistance via activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of ginsenosides Rg3 and Re on glucose transport in mature 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Bioinformatics study of the potential therapeutic effects of ginsenoside Rh3 in reversing insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Herb–Drug Interaction of Red Ginseng Extract and Ginsenoside Rc with Valsartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are the side effects of Ginsenoside Rg3? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Isoginsenoside Rh3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoginsenoside Rh3, a rare dammarane-type triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. As a stereoisomer of ginsenoside Rg3, it is crucial for researchers and drug development professionals to have a comprehensive understanding of its distinct chemical properties and stability profile. This technical guide provides an in-depth overview of the core chemical characteristics of this compound, its stability under various stress conditions, and the signaling pathways it is known to modulate. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures.

Chemical Properties of this compound

This compound is structurally defined by its specific stereochemistry, which dictates its physicochemical properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | PubChem |

| Molecular Formula | C₃₆H₆₀O₇ | PubChem |

| Molecular Weight | 604.9 g/mol | PubChem |

| Appearance | White amorphous powder | Inferred from studies on related ginsenosides |

| Solubility | Soluble in DMSO. Sparingly soluble in water and acetonitrile. | Inferred from data on ginsenoside Rg3 stereoisomers |

| Melting Point | Not explicitly reported for this compound. (20S)-Ginsenoside Rg3: 181-183°C | Inferred from data on ginsenoside Rg3 stereoisomers |

Stability Profile of this compound

The stability of a pharmaceutical compound is a critical parameter that influences its formulation, storage, and therapeutic efficacy. While specific forced degradation studies on this compound are not extensively published, data from its stereoisomer, ginsenoside Rg3, provides valuable insights into its likely stability profile under various stress conditions. Ginsenosides are generally susceptible to degradation under acidic and high-temperature conditions.

Table 2: Stability of Ginsenoside Rg3 under Various Conditions (Inferred for this compound)

| Condition | Effect on Ginsenoside Rg3 | Inferred Implication for this compound |

| Acidic pH (e.g., pH 2) | Significant degradation, especially when combined with heat. | Likely unstable under strong acidic conditions, particularly with elevated temperature. |

| Neutral pH (e.g., pH 6-7) | Relatively stable. | Expected to be most stable around neutral pH. |

| Basic pH (e.g., pH 8) | Content may increase at moderately basic pH. | May exhibit some stability or even formation from precursor ginsenosides under mildly alkaline conditions. |

| Elevated Temperature | Degradation rate increases with temperature.[1][2] Rate constants for degradation at 80°C and 100°C are 0.073 h⁻¹ and 0.155 h⁻¹, respectively.[1] | Susceptible to thermal degradation. The rate of degradation is expected to follow first-order kinetics. |

| Photostability | Generally, saponins can be sensitive to light. Specific data for this compound is limited. | Photostability studies are recommended. Should be stored protected from light. |

| Oxidative Stress | Susceptible to oxidation. | Prone to degradation in the presence of oxidizing agents. |

Experimental Protocols

Forced Degradation Study Protocol (Adapted for this compound)

This protocol is adapted from established methods for forced degradation studies of ginsenosides and adheres to ICH guidelines.[3][4]

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

-

After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

-

After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature and protected from light for 2, 4, 8, and 24 hours.

-

Withdraw aliquots at specified time points and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

Collect samples at 24, 48, and 72 hours.

-

Dissolve the samples in methanol to a known concentration for HPLC analysis.

-

-

Photostability Testing (Solid State and Solution):

-

Expose solid this compound and a solution in methanol to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC.

-

-

HPLC Analysis:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm.

-

Injection Volume: 20 µL.

-

Data Analysis:

-

Calculate the percentage degradation of this compound at each time point under each stress condition.

-

Characterize any significant degradation products using LC-MS/MS.

Signaling Pathways Modulated by this compound

While research specifically on this compound is emerging, studies on its closely related stereoisomer, ginsenoside Rg3, have identified several key signaling pathways through which it exerts its biological effects. It is highly probable that this compound modulates similar pathways.

AMPK Signaling Pathway

Ginsenoside Rg3 has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[5][6] Activation of AMPK plays a crucial role in regulating cellular energy homeostasis and has been linked to the anti-diabetic and anti-obesity effects of ginsenosides.

PI3K/Akt and mTORC1 Signaling Pathways

Ginsenoside Rg3 has been reported to modulate the PI3K/Akt signaling pathway, which is central to cell survival, proliferation, and growth.[1][7] Depending on the cellular context and concentration, Rg3 can either inhibit or activate this pathway. At lower concentrations, it has been shown to activate mTORC1, a downstream effector of the PI3K/Akt pathway, promoting cell growth.[8]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immune responses. Ginsenoside Rg3 has been shown to inhibit the activation of NF-κB, contributing to its anti-inflammatory and anti-cancer properties.[9][10]

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound, drawing upon available data and inferences from its closely related stereoisomers. The provided experimental protocols offer a starting point for researchers to conduct their own stability-indicating studies. Furthermore, the elucidation of its interaction with key signaling pathways such as AMPK, PI3K/Akt, and NF-κB opens avenues for further investigation into its therapeutic potential. As research into this rare ginsenoside continues, a more detailed and specific understanding of its characteristics will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Kinetic study for the optimization of ginsenoside Rg3 production by heat treatment of ginsenoside Rb1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Elucidation and In Silico-Aided Toxicity Prediction of Forced Degradation Products of Ginsenoside Re Using Ultra-High-Performance Liquid Chromatography Equipped with a Diode Array Detector and Charged Aerosol Detector (UHPLC-DAD-CAD) and Liquid Chromatography Coupled to a High-Resolution Mass Detector (LC-HRMS) [mdpi.com]

- 4. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter - Ginsenoside Rg3 and Rh2: The Anti-Cancer and Anti- Angiogenic Saponins from Ginseng | Bentham Science [benthamscience.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. db-thueringen.de [db-thueringen.de]

- 8. Ginsenoside Rg3 Promotes Cell Growth Through Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies [mdpi.com]

in vitro anticancer effects of Isoginsenoside Rh3

An In-Depth Technical Guide on the In Vitro Anticancer Effects of Isoginsenoside Rh3

Introduction

Ginsenosides, the primary active saponins isolated from Panax ginseng, have garnered significant attention in oncological research for their potential therapeutic properties. Among these, this compound (Rh3), a rare ginsenoside extracted from Panax notoginseng, has demonstrated notable anti-inflammatory and antitumor effects across various cancer models.[1][2][3] In vitro studies have been pivotal in elucidating the molecular mechanisms underpinning its anticancer activity. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its impact on cell proliferation, apoptosis, and cell cycle progression in cancer cells. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects primarily through three interconnected mechanisms: the induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis. These processes are driven by the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. The primary mechanism involves the activation of the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[4]

-

Mitochondrial Pathway Activation : Treatment with Rh3 leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][5] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[4]

-

Caspase Activation : Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes. Specifically, Rh3 has been shown to induce the proteolytic cleavage and activation of caspase-3.[4][6][7]

-

Execution of Apoptosis : Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][5]

In some contexts, Rh3-induced apoptosis is also linked to the generation of reactive oxygen species (ROS).[8][9] The accumulation of ROS can further stress the mitochondria and amplify the apoptotic signal.

Induction of Cell Cycle Arrest

A key mechanism by which this compound inhibits cancer cell proliferation is by inducing cell cycle arrest, predominantly at the G1/S transition phase.[1][10] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their division.

-

Modulation of Cyclins and CDKs : Rh3 treatment significantly decreases the expression of key G1 phase proteins, including Cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1] These proteins form a complex that is essential for progression through the G1 phase.

-

Upregulation of CDK Inhibitors : Concurrently, Rh3 increases the expression of CDK inhibitors like p21 and the tumor suppressor protein p53.[1] p21 binds to and inhibits the activity of Cyclin/CDK complexes, effectively halting the cell cycle. The upregulation of p53 can, in turn, transcriptionally activate p21.

This coordinated regulation of cell cycle proteins leads to a significant accumulation of cells in the G1 phase and a reduction in the proportion of cells in the S and G2/M phases.[1]

Inhibition of Metastasis

This compound has also been shown to suppress the metastatic potential of cancer cells, a critical factor in cancer prognosis.[1][11] This is achieved by targeting signaling pathways that regulate cell migration, invasion, and the epithelial-mesenchymal transition (EMT).

-

ERK Signaling Pathway : Mechanistic studies have identified the Extracellular Signal-Regulated Kinase (ERK) pathway as a key target of Rh3 in inhibiting metastasis.[1] Rh3 treatment leads to a significant reduction in the phosphorylation of ERK (p-ERK), thereby inactivating the pathway.[1]

-

Regulation of EMT Markers : The inhibition of the ERK pathway correlates with changes in the expression of EMT markers. Rh3 upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, Vimentin, and Snail.[1][12] This suggests a reversal of the EMT process, which is crucial for cancer cell invasion and migration.

-

Hypoxia-Inducible Factors : Under hypoxic conditions, which are common in solid tumors and promote metastasis, Rh3 can decrease the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), further contributing to its anti-metastatic effects.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result (Inhibition) |

| A549 | Human Lung Cancer | MTT | 160 µM | 24 h | 88.67 ± 2.5%[1] |

| PC9 | Human Lung Cancer | MTT | 160 µM | 24 h | 83.33 ± 3.2%[1] |

| SW1116 | Human Colorectal Cancer | MTT | 120 µg/mL | 12-48 h | 62.1%[6] |

| PC3 | Human Prostate Cancer | Cell Counting | 100 µM | 72 h | Significant decrease in cell number[10] |

| MDA-MB-231 | Human Breast Cancer | MTT | 30 µM | 24 h | Significant decrease in viability[5] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration | Incubation Time | Effect on Cell Cycle Phase Distribution |

| A549 | Human Lung Cancer | 50 & 100 µM | 24 h | ↑ G1 phase, ↓ S and G2 phases[1] |

| PC9 | Human Lung Cancer | 50 & 100 µM | 24 h | ↑ G1 phase, ↓ S and G2 phases[1] |

| PC3 | Human Prostate Cancer | 50 µM | 48 h | ↑ G0/G1 phase, ↓ S phase[10] |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Cancer Type | Concentration | Incubation Time | Key Observations |

| MDA-MB-231 | Human Breast Cancer | 30 µM | 24 h | Increased proportion of apoptotic cells, increased Bax/Bcl-2 ratio, cytochrome c release, caspase-3 cleavage[4][5] |

| SW1116 | Human Colorectal Cancer | 120 µg/mL | - | Increased ratio of apoptotic cells, upregulated caspase-3 expression[6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Cell Seeding : Seed cancer cells (e.g., A549, PC9) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment : Culture cells in 6-well plates and treat with this compound (e.g., 50, 100 µM) for a specified duration (e.g., 24 hours).

-

Cell Harvesting : Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation : Resuspend the cells in 70% ice-cold ethanol and fix overnight at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Seed and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting : Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the cells immediately using a flow cytometer.

-

Data Analysis :

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, exhibiting robust in vitro activity against a range of cancer cell types. Its multifaceted mechanism of action, encompassing the induction of apoptosis and cell cycle arrest, as well as the inhibition of metastasis, makes it a compelling candidate for further drug development. The modulation of key signaling pathways, particularly the ERK and mitochondrial apoptosis pathways, provides a solid foundation for its therapeutic rationale.

Future research should focus on synergistic studies, combining this compound with conventional chemotherapeutic agents to enhance efficacy and overcome drug resistance.[3] Further investigation into its effects on other cancer hallmarks, such as angiogenesis and immunomodulation, is also warranted.[2][13] While in vitro studies provide invaluable mechanistic insights, subsequent in vivo animal studies are essential to validate these findings and assess the pharmacological properties and safety profile of this compound before it can be considered for clinical application.

References

- 1. Ginsenoside Rh3 Inhibits Lung Cancer Metastasis by Targeting Extracellular Signal-Regulated Kinase: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter - Ginsenoside Rg3 and Rh2: The Anti-Cancer and Anti- Angiogenic Saponins from Ginseng | Bentham Science [benthamscience.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh3 Inhibits Proliferation and Induces Apoptosis of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Ginsenoside Rh3 Inhibits Lung Cancer Metastasis by Targeting Extracellular Signal-Regulated Kinase: A Network Pharmacology Study | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Neuroprotective Potential of Isoginsenoside Rh3 and its Analogue Ginsenoside Rg3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the pharmacologically active saponins of ginseng, have garnered significant attention for their therapeutic potential across a spectrum of diseases. Among these, Isoginsenoside Rh3 and its close structural analogue, Ginsenoside Rg3, have emerged as promising candidates for neuroprotection. Preliminary studies highlight their capacity to mitigate neuronal damage through a multifaceted approach, including anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms. This technical guide provides a comprehensive overview of the current preclinical evidence, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways implicated in their neuroprotective effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the neuroprotective effects of Ginsenoside Rg3. These data offer a comparative overview of effective concentrations and dosages in various experimental models.

Table 1: In Vitro Neuroprotective Effects of Ginsenoside Rg3

| Experimental Model | Toxin/Insult | Ginsenoside Rg3 Concentration | Measured Effect | Efficacy (IC50/EC50) | Reference |

| Rat Cultured Cortical Neurons | 24-hydroxycholesterol | Not specified (dose-dependent) | Inhibition of cell death | IC50: 28.7 ± 7.5 µM | [1] |

| Rat Cultured Cortical Neurons | 24-hydroxycholesterol | Not specified (dose-dependent) | Inhibition of intracellular Ca2+ elevation | IC50: 40.37 ± 12.88 µM | [1] |

| Rat Cultured Cortical Neurons | 24-hydroxycholesterol | Not specified (dose-dependent) | Inhibition of apoptosis | IC50: 47.3 ± 14.2 µM | [1] |

| Rat Cultured Hippocampal Neurons | Homocysteine | Not specified (dose-dependent) | Inhibition of hippocampal cell death | EC50: 28.7 ± 7.5 µM | [2] |

| Rat Cultured Hippocampal Cells | Homocysteine | Not specified (dose-dependent) | Inhibition of intracellular Ca2+ elevation | IC50: 41.5 ± 17.5 µM | [2] |

| Xenopus Oocytes expressing NMDA receptor | Homocysteine | Not specified (dose-dependent) | Inhibition of HC-induced currents | IC50: 47.3 ± 14.2 µM | [2] |

Table 2: In Vivo Neuroprotective Effects of Ginsenoside Rg3

| Animal Model | Injury Model | Ginsenoside Rg3 Dosage | Administration Route | Key Findings | Reference |

| Male Wistar-Kyoto (WKY) rats | Middle Cerebral Artery Occlusion (MCAO) | 5 and 10 mg/kg | Sublingual vein injection | Decreased neurological deficit scores, reduced infarct area, enhanced regional cerebral blood flow. | [3] |

| Male C57/BL6 mice | Rotenone-induced Parkinson's disease | 5, 10, or 20 mg/kg | Intragastric administration | Improved motor function, augmented tyrosine hydroxylase-positive neurons, reduced reactive oxygen species. | [4] |

| C57BL/6 mice | Systemic Lipopolysaccharide (LPS) | 20 and 30 mg/kg | Oral | Attenuated up-regulation of TNF-α, IL-1β, and IL-6 mRNA in brain tissue. | [5] |

| Mice | LPS-induced depression-like behavior | 20 and 40 mg/kg | Intragastric | Ameliorated body weight loss, anorexia, and immobility time. | [6] |

| Male rats | Middle cerebral artery occlusion/reperfusion (MCAO/R) | 5, 10, 20 mg/kg | Intraperitoneal | Attenuated neuronal injury and motor dysfunction. | [7] |

Core Signaling Pathways

The neuroprotective effects of this compound and Ginsenoside Rg3 are mediated through the modulation of several critical intracellular signaling pathways. These pathways are central to the cellular response to stress, inflammation, and apoptosis.

Anti-Inflammatory Signaling

In the context of neuroinflammation, often triggered by stimuli like lipopolysaccharide (LPS), Ginsenoside Rh3 has been shown to exert potent anti-inflammatory effects in microglial cells.[8] The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits downstream pro-inflammatory signaling.

Anti-Oxidative Stress Signaling

Both Ginsenoside Rg3 and Rh3 have demonstrated the ability to mitigate oxidative stress, a key contributor to neuronal cell death in various neurodegenerative conditions. A crucial mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Pro-survival Signaling

Ginsenoside Rg3 has been shown to promote neuronal survival by modulating the PI3K/Akt signaling pathway.[7] This pathway is critical for regulating cell growth, proliferation, and survival, and its activation can inhibit apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound and Ginsenoside Rg3.

In Vitro Anti-Inflammatory Assay in Microglia

Objective: To evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.[8]

Experimental Workflow:

Methodology:

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Pre-treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, neuroinflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.

-

Incubation: The cells are incubated for a designated time, typically 24 hours, to allow for the inflammatory response to develop.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, TNF-α, and IL-6 are determined by quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules such as AMPK, Akt, and components of the NF-κB pathway.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To assess the neuroprotective effects of Ginsenoside Rg3 in a rat model of focal cerebral ischemia.[3]

Experimental Workflow:

Methodology:

-

Animal Model: Male Wistar-Kyoto (WKY) rats are used for the study.

-

MCAO Surgery: Anesthesia is induced, and the middle cerebral artery is occluded using an intraluminal filament method. The filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

-

Drug Administration: Ginsenoside Rg3 (e.g., at doses of 5 and 10 mg/kg) or vehicle is administered, for instance, via sublingual vein injection at a specific time point relative to the ischemic insult.

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the ischemic brain tissue.

-

Neurological Deficit Scoring: At a designated time post-reperfusion (e.g., 24 hours), neurological deficits are assessed using a standardized scoring system.

-

Infarct Volume Measurement: Following behavioral testing, the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

-

Biochemical Analysis: Brain tissue from the ischemic hemisphere is collected to measure markers of oxidative stress (e.g., superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels) and energy metabolism (e.g., ATP content).

Conclusion and Future Directions

The preliminary studies on this compound and Ginsenoside Rg3 provide a strong rationale for their further development as neuroprotective agents. Their ability to target multiple pathological cascades, including neuroinflammation and oxidative stress, through the modulation of key signaling pathways like AMPK, Nrf2, and PI3K/Akt, underscores their therapeutic potential.

Future research should focus on:

-

Direct Comparative Studies: Head-to-head comparisons of the neuroprotective efficacy of this compound and Ginsenoside Rg3 are needed to determine their relative potencies and therapeutic advantages.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is crucial for optimizing dosing regimens and ensuring adequate brain penetration.

-

Chronic Neurodegenerative Disease Models: While promising in acute injury models, the efficacy of these ginsenosides should be evaluated in chronic models of neurodegeneration, such as Alzheimer's and Parkinson's disease.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are required before these compounds can be advanced to clinical trials.

References

- 1. koreascience.kr [koreascience.kr]

- 2. Neuroprotective effects of ginsenoside Rg3 against homocysteine-induced excitotoxicity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of 20(S)-ginsenoside Rg3 on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg3 exerts a neuroprotective effect in rotenone-induced Parkinson's disease mice via its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg3 attenuates microglia activation following systemic lipopolysaccharide treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressive Effect of Ginsenoside Rg3 against Lipopolysaccharide-Induced Depression-Like Behavior and Neuroinflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 20(R)-ginsenoside Rg3 protects against focal cerebral ischemia‒reperfusion injury by suppressing autophagy via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory mechanism of ginseng saponin metabolite Rh3 in lipopolysaccharide-stimulated microglia: critical role of 5'-adenosine monophosphate-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 20(R)-ginsenoside Rg3 attenuates cerebral ischemia-reperfusion injury by mitigating mitochondrial oxidative stress via the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Isoginsenoside Rh3: A Technical Review of an Emerging Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoginsenoside Rh3 is a dammarane-type triterpenoid saponin isolated from the fruits of Panax ginseng. As a member of the ginsenoside family, which is renowned for a wide array of pharmacological effects, this compound represents a compound of interest for novel therapeutic development. However, a comprehensive review of the existing literature reveals that research specifically focused on this compound is in its infancy. This technical guide provides an in-depth summary of the currently available information on this compound, contextualizes it within the broader landscape of related, well-studied ginsenosides such as Rg3 and Rh2, and identifies critical research gaps that need to be addressed to unlock its therapeutic potential. This document serves as a foundational resource for researchers and professionals in drug development aiming to explore this promising natural compound.

Introduction to Ginsenosides

Ginsenosides are the primary active pharmacological components of ginseng (Panax species) and are classified as triterpenoid saponins.[1] Their basic structure consists of a hydrophobic four-ring, steroid-like dammarane scaffold with various hydrophilic sugar moieties attached.[1] This structural diversity gives rise to a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3]

The biological efficacy of ginsenosides can be enhanced through processes like heat treatment, which can alter their stereospecificity and create rarer, more potent compounds.[4] Ginsenosides Rg3 and Rh2, for instance, are rare ginsenosides primarily produced through the processing of more abundant ginsenosides like Rb1 and Rc.[5][6] These compounds have been extensively studied and have demonstrated significant therapeutic potential.[5]

This compound: Chemical Properties and Synthesis

This compound is a distinct molecular entity within the ginsenoside family.

-

Discovery and Structure : It was first isolated from the fruits of Panax ginseng C. A. Mey. Through chemical and physicochemical analysis, its structure was elucidated as 3-O-beta-D-glucopyranosyl-dammarane-(E)-20(22),24-diene-3beta,12beta-diol.[7]

-

Synthesis : Natural this compound is found in ginseng fruits.[7] While specific methods for its targeted synthesis are not detailed in the available literature, the synthesis of related rare ginsenosides like Rg3 and Rh2 often involves the biotransformation of protopanaxadiol-type ginsenosides or metabolic engineering in yeast.[5][8][9] These established methods for related compounds could provide a roadmap for the future production of this compound.

Biological Activities and Mechanisms of Action: A Comparative Outlook

Direct research into the biological activities of this compound is notably absent from the current scientific literature. However, by examining the well-documented activities of the closely related ginsenoside Rh3 and the widely studied ginsenoside Rg3, we can infer potential areas of investigation for this compound.

Anticancer Potential

Ginsenosides, particularly Rg3 and Rh2, are well-known for their anticancer properties, which include inducing apoptosis, inhibiting proliferation, and preventing metastasis.[10][11]

-

Ginsenoside Rg3 : This compound has demonstrated significant anticancer effects across a variety of cancer cell lines.[3] It can induce apoptosis through both mitochondria-dependent and death receptor-dependent pathways.[12] Studies have shown that the 20(S) and 20(R) epimers of Rg3 can have stereoselective anticancer effects.[13] For example, 20(S)-Rg3 was found to inhibit the proliferation of triple-negative breast cancer cells by inducing cell cycle arrest.[13]

Anti-inflammatory Effects

The anti-inflammatory properties of ginsenosides are another area of intense research.

-

Ginsenoside Rh3 : Research on ginsenoside Rh3 has shown it to have potent anti-inflammatory effects in microglia. It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

-

Ginsenoside Rg3 : This ginsenoside has also been shown to be effective in reducing inflammation by inhibiting COX-2 expression and NF-κB activation.[2]

Signaling Pathways: Inferences from Related Compounds

Specific signaling pathways modulated by this compound have not yet been identified. However, the pathways affected by ginsenoside Rh3 and Rg3 are well-characterized and provide a logical starting point for future research.

Anti-inflammatory Signaling of Ginsenoside Rh3

Ginsenoside Rh3 has been shown to exert its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglia by modulating the AMPK signaling pathway. It enhances the phosphorylation of AMPK, which in turn inhibits the pro-inflammatory Akt and JAK1/STAT1 pathways. It also suppresses NF-κB activity.[1]

Caption: Anti-inflammatory signaling of Ginsenoside Rh3.

Anticancer Signaling of Ginsenoside Rg3

Ginsenoside Rg3 influences multiple signaling pathways to exert its anticancer effects. It has been shown to activate mTORC1 and ERK1/2 signaling pathways at low concentrations, which can promote cell growth, while at higher concentrations it is known to inhibit cancer cell proliferation.[12] It also induces apoptosis by activating caspase-3 and caspase-9 and downregulating the PI3K/Akt pathway.[14]

Caption: Pro-apoptotic signaling of Ginsenoside Rg3.

Quantitative Data

A significant gap in the literature is the absence of quantitative data for this compound. To facilitate future comparative studies, the table below summarizes known IC50 values for the related ginsenoside Rg3 in various cancer cell lines.

| Ginsenoside | Cell Line | Effect | IC50 Value (µM) | Citation |

| 20(S)-Ginsenoside Rg3 | MDA-MB-231 (Triple Negative Breast Cancer) | Anti-proliferation | ~100 µM | [13] |

| Ginsenoside Rh3 | HepG2 (Human Cancer Cells) | Cytotoxic effects | 5-80μM | [4] |

Experimental Protocols

Detailed experimental protocols for isolating or testing this compound are not yet published. Below is a generalized workflow that would be typically employed for the investigation of a novel ginsenoside.

General Workflow for Ginsenoside Investigation

This workflow outlines the typical steps from extraction to in vitro activity assessment.

Caption: General experimental workflow for ginsenoside research.

Methodology for In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture : Human cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 1 to 200 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.

Research Gaps and Future Directions

The most significant finding of this literature review is the profound lack of research dedicated specifically to this compound. This presents a substantial opportunity for novel investigations. Key research gaps include:

-

Fundamental Biological Activity Screening : There is an urgent need for comprehensive screening of this compound's biological activities. Initial studies should focus on its potential anticancer and anti-inflammatory effects, given the properties of related ginsenosides.

-

Quantitative Efficacy Studies : No quantitative data, such as IC50 values for cytotoxicity or effective concentrations for anti-inflammatory action, are available. These fundamental metrics are essential for evaluating its therapeutic potential.

-

Mechanism of Action and Signaling Pathways : The molecular mechanisms and specific signaling pathways modulated by this compound are completely unknown. Studies involving transcriptomics, proteomics, and targeted pathway analysis are required to elucidate how it exerts its biological effects.

-

Pharmacokinetic Profile : The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been studied. Understanding its bioavailability and metabolic fate is crucial for any potential clinical application.

-

Comparative Studies : There is a need for direct comparative studies between this compound and its related isomers, such as ginsenoside Rh3 and Rg3, to determine if it possesses unique or superior therapeutic properties.

-

Development of Synthesis and Isolation Protocols : Efficient and scalable methods for the synthesis or isolation of pure this compound need to be developed to provide sufficient quantities for research purposes.

Conclusion

This compound is a structurally defined but functionally uncharacterized member of the pharmacologically vital ginsenoside family. While the extensive research on related compounds like ginsenoside Rh3 and Rg3 provides a strong rationale for investigating its therapeutic potential, the current literature contains a significant void of specific data. This technical guide has synthesized the limited available information and outlined the critical research gaps. The exploration of this compound's biological activities and mechanisms of action represents a promising and untapped frontier in natural product drug discovery, offering a wealth of opportunities for researchers and drug development professionals.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Biological Activities of Ginseng and Its Application to Human Health - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg3: A Review of its Anticancer Mechanisms and Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of ginsenoside Rh3 against anticancer drug-induced apoptosis in LLC-PK1 kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and bioactivity of the rare ginsenosides Rg3 and Rh2: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of ginsenosides Rg3 and Rh2 from North American ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoginsenoside-Rh3, a new triterpenoid saponin from the fruits of Panax ginseng C. A. Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of bioactive ginsenosides Rh2 and Rg3 by metabolically engineered yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Production of Rare Ginsenosides Rg3 and Rh2 by Endophytic Bacteria from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ginsenoside Rg3 Promotes Cell Growth Through Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective Anti-Cancer Activities of Ginsenoside Rg3 on Triple Negative Breast Cancer Cell Models | MDPI [mdpi.com]

- 14. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isoginsenoside Rh3 in Cell Culture

These application notes provide a comprehensive guide for researchers utilizing Isoginsenoside Rh3 in cell culture experiments. The protocols outlined below are based on established methodologies for assessing cell viability, apoptosis, cell cycle progression, and protein expression.

Overview and Mechanism of Action

This compound, a rare ginsenoside, has demonstrated significant anti-cancer effects in various cancer cell models. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2] These effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][3][4]

Key Anti-Cancer Activities:

-

Inhibition of Proliferation: this compound has been shown to suppress the growth of various cancer cell lines in a dose- and time-dependent manner.[1]

-

Induction of Apoptosis: It can trigger the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspases.[5][6]

-